1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2097964-32-2
VCID: VC3151763
InChI: InChI=1S/C9H14N4O/c1-2-12-3-8(4-12)5-13-6-9(7-14)10-11-13/h6-8H,2-5H2,1H3
SMILES: CCN1CC(C1)CN2C=C(N=N2)C=O
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.: 2097964-32-2

Cat. No.: VC3151763

Molecular Formula: C9H14N4O

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde - 2097964-32-2

Specification

CAS No. 2097964-32-2
Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
IUPAC Name 1-[(1-ethylazetidin-3-yl)methyl]triazole-4-carbaldehyde
Standard InChI InChI=1S/C9H14N4O/c1-2-12-3-8(4-12)5-13-6-9(7-14)10-11-13/h6-8H,2-5H2,1H3
Standard InChI Key DBJYTTOMMKADCC-UHFFFAOYSA-N
SMILES CCN1CC(C1)CN2C=C(N=N2)C=O
Canonical SMILES CCN1CC(C1)CN2C=C(N=N2)C=O

Introduction

The compound 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic molecule that incorporates both azetidine and triazole rings, linked by a methylene group, with a carbaldehyde functional group attached to the triazole ring. This structure suggests potential applications in medicinal chemistry due to the presence of pharmacophoric elements like triazoles and azetidines, which are known for their biological activities.

Synthesis

The synthesis of such compounds typically involves click chemistry reactions, where azides react with alkynes to form triazoles. The presence of an azetidine ring suggests that it might be introduced via a nucleophilic substitution or ring-opening reaction of an azetidine precursor.

Synthesis Steps:

  • Preparation of Azetidine Precursor: Synthesis or procurement of 1-ethylazetidin-3-yl derivatives.

  • Click Chemistry: Reaction of an azide with an alkyne to form the triazole core.

  • Introduction of Carbaldehyde Group: Functionalization of the triazole ring with a carbaldehyde group, possibly through a Vilsmeier-Haack reaction or similar methods.

Biological Activities

While specific biological activities of 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde are not detailed in the literature, compounds with similar structures have shown potential in various therapeutic areas:

  • Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties .

  • Anticancer Activity: Certain triazole-based compounds have demonstrated anticancer effects .

Data Table

PropertyValue
Molecular FormulaC9H14N4O (Inferred)
Molecular WeightApproximately 194.23 g/mol
Synthesis MethodClick Chemistry and Functionalization
Biological ActivitiesPotential Antimicrobial and Anticancer

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